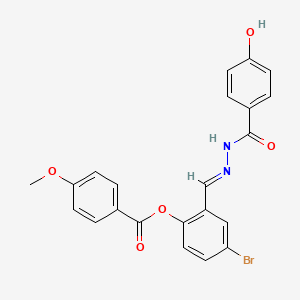![molecular formula C25H21ClN4O4S B12015325 methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)
methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イルスルファニルアセチルアミノ]ベンゾエート メチルは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、クロロフェニル基、メトキシフェニル基、およびベンゾエートエステルを含むユニークな構造によって特徴付けられます。
準備方法
合成ルートと反応条件
4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イルスルファニルアセチルアミノ]ベンゾエート メチルの合成は、通常、入手しやすい前駆体から始まる複数の段階を伴います。一般的な合成ルートの1つは、以下の手順を含みます。
トリアゾール環の形成: トリアゾール環は、酸性または塩基性条件下で、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成されます。
クロロフェニル基とメトキシフェニル基の導入: これらの基は、求核置換反応によって導入されます。この反応では、トリアゾール中間体が、クロロベンゼンおよびメトキシベンゼン誘導体と反応します。
スルファニルアセチル基の形成: この段階では、トリアゾール中間体がチオール化合物と反応し、続いて無水酢酸を使用してアセチル化が行われます。
エステル化: 最後の段階では、硫酸などの強酸触媒の存在下で、カルボン酸基をメタノールでエステル化して、メチルエステルを形成します。
工業生産方法
この化合物の工業生産では、大規模生産用に最適化された同様の合成ルートが用いられる場合があります。これには、連続フロー反応器、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれ、高収率と高純度が確保されます。
化学反応の分析
反応の種類
4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イルスルファニルアセチルアミノ]ベンゾエート メチルは、次のようなさまざまな化学反応を起こします。
酸化: スルファニル基は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化することができます。
還元: ニトロ基が存在する場合、塩化スズ(II)または触媒的水素化などの還元剤を使用して、アミンに還元することができます。
置換: クロロフェニル基は、アミンやチオールなどの求核試薬との求核芳香族置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸
還元: 塩化スズ(II)、触媒的水素化
置換: アミン、チオール
主な生成物
酸化: スルホキシド、スルホン
還元: アミン
置換: 置換トリアゾール誘導体
科学研究への応用
4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イルスルファニルアセチルアミノ]ベンゾエート メチルは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、生物活性で知られているトリアゾール部分を有するため、抗炎症剤、抗菌剤、および抗癌剤としての可能性について研究されています.
材料科学: ユニークな構造的特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。
工業化学: この化合物は、他の複雑な有機分子や医薬品の合成における中間体として使用されています。
科学的研究の応用
Methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its triazole moiety, which is known for its biological activity.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イルスルファニルアセチルアミノ]ベンゾエート メチルの作用機序は、特定の分子標的および経路との相互作用に関係しています。
分子標的: この化合物は、シクロオキシゲナーゼ(COX)や活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)など、炎症性および癌性経路に関与する酵素や受容体を標的としています。
関連する経路: この化合物は、プロ炎症性サイトカインと活性酸素種の産生を阻害することにより、抗炎症作用と抗癌作用を発揮します。
類似化合物の比較
類似化合物
- 4-[(4-クロロフェニル)スルファニル]ベンゾエート メチル
- 4-[(4-メトキシフェニル)スルファニル]ベンゾエート メチル
- 4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール
独自性
4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イルスルファニルアセチルアミノ]ベンゾエート メチルは、トリアゾール環とクロロフェニル基とメトキシフェニル基を組み合わせた構造を持つため、類似化合物と比べて生物活性と化学反応性が向上しています。
類似化合物との比較
Similar Compounds
- Methyl 4-[(4-chlorophenyl)sulfanyl]benzoate
- Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate
- 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole
Uniqueness
Methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the combination of its triazole ring with both chlorophenyl and methoxyphenyl groups, which enhances its biological activity and chemical reactivity compared to similar compounds.
特性
分子式 |
C25H21ClN4O4S |
|---|---|
分子量 |
509.0 g/mol |
IUPAC名 |
methyl 4-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O4S/c1-33-21-13-5-16(6-14-21)23-28-29-25(30(23)20-11-7-18(26)8-12-20)35-15-22(31)27-19-9-3-17(4-10-19)24(32)34-2/h3-14H,15H2,1-2H3,(H,27,31) |
InChIキー |
SCTQHCFNUNJRNQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)

![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
